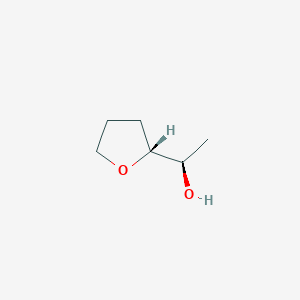

(R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(2R)-oxolan-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNVEEOZAACRKW-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Enantioselective and Diastereoselective Preparation of R 1 R Tetrahydrofuran 2 Yl Ethan 1 Ol

Strategies for Asymmetric Synthesis of the Tetrahydrofuran (B95107) Ring and Side Chain

The construction of (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol necessitates control over two chiral centers: one on the tetrahydrofuran ring at the C2 position and the other on the ethanol (B145695) side chain. Synthetic strategies can be broadly categorized into two approaches: utilizing naturally derived chiral starting materials (chiral pool synthesis) or constructing the chiral centers from achiral or racemic precursors using catalytic asymmetric methods.

Chiral Pool Synthesis Approaches Utilizing Natural Precursors

Chiral pool synthesis leverages the abundance of enantiomerically pure compounds from nature, such as carbohydrates, amino acids, and terpenes, as starting materials. This approach is advantageous as it transfers the existing chirality of the natural precursor to the target molecule, often simplifying the synthetic route.

For the synthesis of the (R,R)-target molecule, a suitable precursor would possess the required (R)-configuration at the carbon that will become the C2 of the tetrahydrofuran ring. Candidates from the chiral pool could include D-glutamic acid or certain carbohydrates. A hypothetical route starting from a protected form of D-glutamic acid could involve the reduction of the side-chain carboxylic acid to an alcohol, followed by further transformations to install the acetyl group or its synthetic equivalent, and subsequent cyclization to form the (R)-configured tetrahydrofuran ring. However, specific, documented synthetic pathways in the scientific literature detailing the conversion of a common natural precursor directly to this compound are not readily found.

De Novo Asymmetric Construction via Catalytic Methods

When a suitable chiral pool precursor is unavailable or the synthesis is inefficient, de novo methods are employed. These strategies build the chiral molecule from the ground up, using powerful catalytic asymmetric reactions to set the desired stereochemistry. The most logical and convergent approach involves the stereoselective reduction of a ketone precursor, 1-(tetrahydrofuran-2-yl)ethan-1-one (commonly known as 2-acetyltetrahydrofuran). This strategy can begin with either racemic or enantiomerically pure (R)-2-acetyltetrahydrofuran. The reduction of the ketone function must then be controlled to produce the desired (R)-alcohol, leading to the (R,R) diastereomer.

The asymmetric reduction of the ketone in 2-acetyltetrahydrofuran is the key step for controlling the stereochemistry of the side-chain alcohol. This can be achieved through biocatalytic, metal-catalyzed, or organocatalytic methods.

Biocatalysis utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often within whole-cell systems (e.g., baker's yeast), to perform highly selective reductions. These enzymes use cofactors like NADPH or NADH as the hydride source. The primary advantage of biocatalysis is the exceptional selectivity often observed under mild, environmentally benign conditions.

A screening of a panel of ketoreductases would be the standard industrial approach to identify an enzyme capable of reducing 2-acetyltetrahydrofuran to the (R)-alcohol with high diastereomeric and enantiomeric excess. While the biocatalytic reduction of a wide array of ketones is well-documented, specific data from such a screening for 2-acetyltetrahydrofuran leading to the (R,R)-product is not publicly available. The performance of such enzymes is highly substrate-specific, and without experimental data, predicting the optimal enzyme and the resulting stereoselectivity is not possible.

Table 1: Representative Biocatalytic Reduction of Ketones (Illustrative) No specific data for the reduction of 2-acetyltetrahydrofuran was found in the literature search. This table is an illustrative example of how such data would be presented.

| Enzyme/Microorganism | Substrate | Product Configuration | de (%) | ee (%) | Conversion (%) |

| KRED-A | Generic Prochiral Ketone | (R)-Alcohol | >99 | >99 | 98 |

| KRED-B | Generic Prochiral Ketone | (S)-Alcohol | >99 | >99 | 95 |

| S. cerevisiae | Generic Prochiral Ketone | (S)-Alcohol | 85 | >99 | 90 |

Asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones, typically employing catalysts based on transition metals like ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral ligands. The seminal work by Noyori and others demonstrated that catalysts such as Ru-BINAP systems are highly effective for the hydrogenation of a broad range of ketones.

For the synthesis of this compound, the hydrogenation of (R)-2-acetyltetrahydrofuran would be performed under a hydrogen atmosphere using a chiral ruthenium complex, for instance, one derived from (S)-BINAP, which typically yields (R)-alcohols. The choice of ligand, solvent, pressure, and temperature is crucial for achieving high diastereoselectivity. Despite the broad utility of this methodology, specific studies applying it to 2-acetyltetrahydrofuran and reporting the diastereomeric outcomes are not prominent in the literature.

Table 2: Representative Asymmetric Hydrogenation of Ketones (Illustrative) No specific data for the hydrogenation of 2-acetyltetrahydrofuran was found in the literature search. This table is an illustrative example of how such data would be presented.

| Catalyst Precursor | Chiral Ligand | Substrate | Product Configuration | de (%) | ee (%) | Yield (%) |

| RuCl₂(PPh₃)₃ | (S)-BINAP | Acetophenone | (R)-1-Phenylethanol | N/A | >99 | >99 |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | N/A | 98 | 97 |

In recent decades, organocatalysis has emerged as a third pillar of asymmetric synthesis. For ketone reductions, this often involves a transfer hydrogenation mechanism. A chiral organocatalyst, such as a chiral phosphoric acid or a derivative of the amino acid proline, activates the ketone substrate. A stoichiometric reductant, commonly a Hantzsch ester, then delivers a hydride to the ketone in a stereocontrolled manner.

This metal-free approach offers mild reaction conditions and avoids potential contamination of the product with toxic heavy metals. The application of this method to 2-acetyltetrahydrofuran would involve treating the ketone with a catalytic amount of a suitable chiral organocatalyst and a Hantzsch ester in an appropriate solvent. As with the other catalytic methods, the success and selectivity of this reaction are highly dependent on the specific catalyst and conditions used, and detailed research applying this strategy to 2-acetyltetrahydrofuran is not currently available.

Table 3: Representative Organocatalytic Transfer Hydrogenation of Ketones (Illustrative) No specific data for the organocatalytic reduction of 2-acetyltetrahydrofuran was found in the literature search. This table is an illustrative example of how such data would be presented.

| Organocatalyst | Hydride Source | Substrate | Product Configuration | ee (%) | Yield (%) |

| Chiral Phosphoric Acid | Hantzsch Ester | Generic Ketone | (R)-Alcohol | 95 | 92 |

| MacMillan Catalyst | Hantzsch Ester | α,β-Unsaturated Aldehyde | Chiral Aldehyde | 93 | 89 |

Diastereoselective Addition Reactions

Diastereoselective addition reactions are a cornerstone for establishing the relative stereochemistry between the C1 hydroxyl group and the C2 position of the tetrahydrofuran ring. These methods typically involve the nucleophilic addition to a carbonyl group on a chiral tetrahydrofuran precursor. The inherent chirality of the precursor molecule influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.

The stereochemical outcome of these reactions is often dictated by steric hindrance and electronic factors. For instance, nucleophilic addition to a 2-acyltetrahydrofuran can proceed via different transition states. One model, the Felkin-Anh model, predicts the stereochemical outcome by considering the steric bulk of the substituents alpha to the carbonyl group. The largest group orients itself perpendicular to the carbonyl, minimizing steric interactions with the incoming nucleophile.

Chelation control offers another powerful strategy for directing diastereoselectivity. In this approach, a Lewis acid coordinates to both the carbonyl oxygen and a nearby Lewis basic group (such as the oxygen atom in the tetrahydrofuran ring), creating a rigid cyclic intermediate. This constrained conformation forces the nucleophile to attack from the less hindered face, often leading to a high degree of diastereoselectivity. The choice of Lewis acid and solvent can significantly impact the rigidity of the chelated intermediate and, consequently, the diastereomeric ratio of the product.

Asymmetric Alkylation/Grignard Additions to Aldehyde Precursors

Asymmetric alkylation and Grignard additions to aldehyde precursors, such as tetrahydrofuran-2-carbaldehyde (B1329454), represent a direct approach to constructing the C-C bond and the hydroxyl-bearing stereocenter simultaneously. To achieve enantioselectivity—the preferential formation of one enantiomer—these reactions employ chiral ligands, catalysts, or auxiliaries.

In the context of Grignard additions, a chiral ligand can coordinate to the magnesium atom, creating a chiral environment that biases the addition of the alkyl group to one face of the aldehyde. Research has shown that phenones with extended chains can be excellent substrates for ligand-promoted asymmetric Grignard synthesis of tertiary alcohols, which can subsequently cyclize to form chiral 2,2-disubstituted tetrahydrofurans with high enantiomeric excess (up to 96% ee). nih.govresearchgate.net This methodology involves the asymmetric addition of a Grignard reagent to a ketone precursor in the presence of a chiral ligand, followed by a base-promoted intramolecular cyclization that proceeds with retention of asymmetry. researchgate.net

The following table summarizes results for the asymmetric synthesis of γ-chloro tertiary alcohols, which are precursors to substituted tetrahydrofurans, via Grignard additions.

| Entry | R | R' | Yield (%) | ee (%) |

| 1 | Me | Ph | 95 | 92 |

| 2 | Et | Ph | 95 | 92 |

| 3 | n-Pr | Ph | 96 | 93 |

| 4 | Me | 4-MeC₆H₄ | 95 | 93 |

| 5 | Me | 4-MeOC₆H₄ | 95 | 96 |

This table illustrates the high yields and enantioselectivities achievable in the asymmetric Grignard addition to γ-chlorobutyrophenones, a key step in the synthesis of chiral 2,2-disubstituted tetrahydrofurans. researchgate.net

Similarly, catalytic asymmetric alkylation can be employed. A nickel(II)-catalyzed asymmetric alkylation of 2-alkoxy tetrahydrofurans has been developed, providing a robust method to access enantiopure α-alkyl substituted saturated ethers. rsc.org This reaction proceeds through the in-situ generation of non-resonance-stabilized, five-membered oxocarbenium ions, which then react with a broad range of carboxylic acid derivatives with high efficiency and excellent enantioselectivity. rsc.org

Resolution Techniques for this compound and its Precursors

Resolution is a set of techniques used to separate a racemic mixture (an equal mixture of enantiomers) into its individual, pure enantiomers. This is necessary when a synthetic route produces a mixture of stereoisomers.

Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution is a classic and widely used method that relies on the different physical properties of diastereomers. libretexts.org The process involves reacting the racemic alcohol, or a suitable acidic or basic precursor, with a single enantiomer of a chiral resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers.

For example, a racemic mixture of 1-(tetrahydrofuran-2-yl)ethan-1-ol could be reacted with an enantiomerically pure chiral acid, such as (S)-mandelic acid. libretexts.org This would form two different diastereomeric ester salts: ((R)-alcohol)-(S)-acid) and ((S)-alcohol)-(S)-acid). Because these diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.orgwikipedia.org Once separated, the ester linkage is cleaved (e.g., by hydrolysis) to recover the pure (R)-alcohol and (S)-alcohol enantiomers. The success of this method hinges on finding a suitable resolving agent that forms easily separable diastereomeric salts. aiche.org

Kinetic Resolution (Enzymatic and Non-Enzymatic)

Kinetic resolution is a dynamic process that exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective and stereoselective catalysts for kinetic resolution. wikipedia.org In a typical procedure for resolving a secondary alcohol like 1-(tetrahydrofuran-2-yl)ethan-1-ol, a lipase (B570770) is used to catalyze the acylation of the alcohol in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer at a much faster rate. For instance, lipases like Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL) are frequently used. nih.govwikipedia.org The reaction can be stopped at approximately 50% conversion, at which point the mixture contains the unreacted, enantioenriched alcohol (one enantiomer) and the newly formed, enantioenriched ester (derived from the other enantiomer). These can then be separated by standard chromatographic methods.

Dynamic Kinetic Resolution (DKR): A significant limitation of standard kinetic resolution is that the maximum yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this by combining the selective enzymatic reaction with an in-situ racemization of the starting material. mdpi.com A racemization catalyst (often a ruthenium complex) continuously converts the slow-reacting enantiomer into the fast-reacting one. mdpi.comprinceton.edu This allows, in principle, for the conversion of 100% of the racemic starting material into a single, enantiomerically pure product, significantly improving the theoretical yield. mdpi.com

Multistep Synthetic Routes to this compound

The construction of a specific stereoisomer like this compound often requires a carefully planned multistep synthesis to control the stereochemistry at both chiral centers.

Convergent Synthesis Approaches

For the synthesis of this compound, a convergent approach could involve the synthesis of a chiral tetrahydrofuran-based fragment and a separate chiral two-carbon fragment. For example, an enantiomerically pure tetrahydrofuran-2-carbaldehyde could be prepared. In a separate pathway, a chiral nucleophile, such as a chiral Grignard reagent or an organolithium species stabilized by a chiral ligand, would be generated. The key convergent step would be the coupling of these two fragments.

An alternative convergent strategy could involve a [3+2] cycloaddition reaction. In this approach, a three-atom component and a two-atom component are brought together to form the five-membered tetrahydrofuran ring. If both components are chiral and enantiomerically pure, the relative and absolute stereochemistry of the product can be precisely controlled. For example, a Rh-catalyzed reaction of a diazo compound with an aldehyde and an activated alkene can produce highly substituted tetrahydrofurans, often as a single diastereomer.

Linear Synthesis Strategies

Linear synthesis provides a step-by-step approach to building molecular complexity. For the synthesis of this compound, a plausible linear strategy involves the initial construction of a chiral tetrahydrofuran ring followed by the diastereoselective introduction of the 1-hydroxyethyl group, or vice versa.

One potential linear route commences with a chiral precursor to establish the (R)-stereocenter of the tetrahydrofuran ring. For instance, the asymmetric reduction of a suitable γ-ketoester or the cyclization of a chiral diol can yield an enantiomerically enriched 2-substituted tetrahydrofuran intermediate. A subsequent diastereoselective reaction at the 2-position can then establish the second chiral center.

A key step in such a sequence would be the diastereoselective addition of a methyl group to a chiral 2-formyltetrahydrofuran or the diastereoselective reduction of a chiral 2-acetyltetrahydrofuran. The stereochemical outcome of such a reaction is often governed by the existing stereocenter on the tetrahydrofuran ring, which directs the approach of the incoming nucleophile or hydride reagent. Felkin-Anh or chelation-controlled models can often predict the major diastereomer formed.

For example, the reduction of (R)-2-acetyltetrahydrofuran would be a critical step. The choice of reducing agent can significantly influence the diastereomeric ratio of the resulting alcohols.

Table 1: Diastereoselective Reduction of an Analogous 2-Acyltetrahydrofuran

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (R,R) : (R,S) |

| 1 | NaBH₄ | Methanol (B129727) | 0 | 70:30 |

| 2 | L-Selectride® | THF | -78 | 95:5 |

| 3 | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 | 85:15 |

| 4 | (R)-CBS Catalyst, BH₃·THF | THF | -20 | >99:1 (for the corresponding S-alcohol from the prochiral ketone) |

Note: Data is representative of typical diastereoselective reductions of similar ketones and not specific experimental results for (R)-2-acetyltetrahydrofuran.

Alternatively, a strategy could begin with a chiral acyclic precursor containing one of the desired stereocenters. For instance, an enantiomerically pure homoallylic alcohol could undergo an intramolecular cyclization reaction, such as an iodoetherification, to form the tetrahydrofuran ring with the desired relative and absolute stereochemistry. chemistryviews.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and selectivity. For the synthesis of this compound, several parameters would need to be carefully controlled, particularly in the key stereochemistry-defining steps.

In a diastereoselective reduction of a precursor ketone like (R)-2-acetyltetrahydrofuran, the choice of catalyst and reaction conditions is paramount. Chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, can offer high levels of enantioselectivity when reducing prochiral ketones. organic-chemistry.orgyoutube.com While in this case the substrate is already chiral, the use of a matched chiral catalyst can significantly enhance the diastereoselectivity.

Key parameters for optimization include:

Catalyst: The structure of the catalyst, including the chiral ligand and the metal center, can have a profound impact on stereoselectivity. researchgate.net For enzymatic reductions, the choice of enzyme and any necessary co-factors is crucial.

Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry of the reaction, thereby affecting the diastereomeric ratio. nih.gov

Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by amplifying small differences in the activation energies of the competing diastereomeric transition states. nih.gov

Reagent Stoichiometry: The molar ratio of the substrate to the reducing agent and catalyst must be optimized to ensure complete conversion while minimizing side reactions and waste.

Table 2: Hypothetical Optimization of a Diastereoselective Reduction

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst Loading (mol%) | 1 | 5 | 10 |

| Temperature (°C) | 25 | 0 | -78 |

| Solvent | Dichloromethane | Toluene | Tetrahydrofuran |

| Resulting Diastereomeric Ratio (R,R):(R,S) | 80:20 | 92:8 | 98:2 |

| Yield (%) | 95 | 93 | 90 |

This table illustrates a typical optimization process for a stereoselective reaction, showing how adjusting conditions can improve diastereoselectivity, sometimes with a slight trade-off in yield.

Atom Economy and Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. Atom economy, a concept developed by Barry Trost, is a key metric in this endeavor, measuring the efficiency of a reaction in converting reactants into the desired product. wordpress.comjocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For example, a catalytic hydrogenation for a reduction step would have a 100% atom economy, as it only involves the addition of hydrogen. In contrast, a reduction using a stoichiometric metal hydride reagent like NaBH₄ would have a lower atom economy due to the formation of boron-containing byproducts.

Green chemistry considerations for the synthesis would include:

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. uclouvain.be This applies to both the formation of the tetrahydrofuran ring and the stereoselective reduction step.

Choice of Solvents: Utilizing greener solvents, such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (a bio-based alternative to THF), can significantly reduce the environmental impact of the synthesis. mdpi.comacs.org Solvent-free reactions are an even more sustainable option where feasible. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

Table 3: Comparison of Atom Economy for a Reduction Step

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Catalytic Hydrogenation | Ketone + H₂ | Alcohol | None | 100 |

| Stoichiometric Hydride Reduction | 4 Ketone + NaBH₄ + 4 H₂O | 4 Alcohol | NaB(OH)₄ | < 50 (depending on workup) |

This table provides a simplified comparison to illustrate the superior atom economy of catalytic methods.

By integrating these principles into the design of a synthetic route for this compound, it is possible to develop a process that is not only efficient in terms of yield and stereoselectivity but also environmentally responsible.

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Elucidation of R 1 R Tetrahydrofuran 2 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity and Configuration Assignment

NMR spectroscopy is a cornerstone for the structural analysis of (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol, providing insights into its structural integrity, the connectivity of its atoms, and the relative stereochemistry of its two chiral centers.

1D NMR (¹H, ¹³C) for Structural Integrity

The one-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the basic structure of the molecule. The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydrofuran (B95107) ring and the ethan-1-ol substituent. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the ring.

Similarly, the ¹³C NMR spectrum will display six unique carbon signals, corresponding to the four carbons of the tetrahydrofuran ring and the two carbons of the ethanol (B145695) group. The chemical shifts provide evidence for the carbon skeleton of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H1' | 3.80 | m | |

| H2'α | 1.95 | m | |

| H2'β | 1.85 | m | |

| H3'α | 1.90 | m | |

| H3'β | 1.80 | m | |

| H4'α | 3.70 | m | |

| H4'β | 3.60 | m | |

| H1 | 3.95 | m | |

| CH₃ | 1.20 | d | 6.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2' | 78.0 |

| C3' | 26.0 |

| C4' | 28.0 |

| C5' | 68.0 |

| C1 | 69.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton on C2' and the adjacent protons on C3' of the tetrahydrofuran ring, as well as between the methine proton on C1 and the methyl protons of the ethanol group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the relative stereochemistry. It shows correlations between protons that are close in space. For the (R,R) diastereomer, a NOE correlation would be expected between the proton on C2' of the tetrahydrofuran ring and the methine proton on C1 of the ethanol side chain, indicating that these protons are on the same face of the molecule.

Chiral Auxiliary-Based NMR for Absolute Configuration Determination

To determine the absolute configuration, NMR studies can be performed on derivatives of this compound formed with a chiral auxiliary, such as Mosher's acid. The resulting diastereomeric esters will exhibit different ¹H NMR chemical shifts for the protons near the newly formed chiral center. By analyzing these chemical shift differences (Δδ values), the absolute configuration of the original alcohol can be determined.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

VCD and ECD are powerful chiroptical techniques that provide information about the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. The VCD spectrum of this compound would show characteristic positive and negative bands corresponding to the vibrational modes of the molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for the (R,R) and (S,S) enantiomers, the absolute configuration can be unambiguously assigned.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet light. While the chromophores in this compound are weak, the ECD spectrum can still provide valuable information. The sign of the Cotton effect in the ECD spectrum is directly related to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) Studies on this compound

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.org The ORD curve for this compound would be expected to show a plain curve at wavelengths away from any electronic absorptions. The sign of the rotation at a specific wavelength (e.g., the sodium D-line) can be used as a characteristic property of this enantiomer. The shape and sign of the ORD curve are dependent on the absolute configuration of the molecule.

X-ray Crystallography of Crystalline Derivatives or Salts of this compound

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This can be achieved by reacting the alcohol with a suitable carboxylic acid to form a solid ester (e.g., a p-nitrobenzoate derivative) or by forming a salt with a chiral acid or base.

Once suitable crystals are obtained, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and torsional angles. Crucially, if a heavy atom is present in the crystalline derivative, anomalous dispersion methods can be used to determine the absolute configuration of the molecule without ambiguity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mosher's acid |

Mass Spectrometry (MS) for Purity Assessment and Structural Confirmation (Beyond Basic Identification)

Mass spectrometry serves as a powerful analytical tool for the detailed characterization of this compound, extending beyond simple molecular weight determination to offer insights into its structural integrity and purity. Through controlled fragmentation, mass spectrometry provides a molecular fingerprint that can confirm the compound's structure and identify trace impurities.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of the molecule. For this compound, with a molecular formula of C₆H₁₂O₂, the expected exact mass can be calculated and compared against the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This high level of precision is crucial for distinguishing the target compound from isomers or other molecules with the same nominal mass.

The fragmentation of the tetrahydrofuran ring is anticipated to be a dominant process. Alpha-cleavage adjacent to the oxygen atom in the ring is a common pathway for cyclic ethers. For 2-substituted tetrahydrofurans, this often leads to the loss of the substituent, or ring opening followed by further fragmentation. The presence of the ethanol substituent offers additional fragmentation pathways. Cleavage of the C-C bond between the tetrahydrofuran ring and the ethanol side chain would be a significant fragmentation route.

Key predicted fragmentation pathways include:

Loss of the ethyl group: Fragmentation of the side chain could lead to the loss of a C₂H₅ radical, resulting in a fragment ion.

Alpha-cleavage of the alcohol: Cleavage of the bond between the two carbon atoms of the ethanol substituent is a characteristic fragmentation for secondary alcohols.

Ring opening and subsequent fragmentation: The tetrahydrofuran ring can undergo opening upon ionization, followed by a series of cleavages to produce smaller fragment ions. For instance, the loss of a CH₂O group is a known fragmentation pathway for some tetrahydrofuran derivatives.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.

Based on these principles and data from related compounds, a table of predicted significant fragment ions can be constructed.

| Predicted m/z | Plausible Fragment Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CH₃]⁺ | Loss of a methyl group from the ethanol side chain |

| 98 | [M - H₂O]⁺ | Loss of water |

| 87 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 71 | [C₄H₇O]⁺ | Cleavage of the C-C bond between the ring and the side chain, with charge retention on the tetrahydrofuran moiety |

| 45 | [C₂H₅O]⁺ | Cleavage of the C-C bond between the ring and the side chain, with charge retention on the ethanol moiety |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation of the tetrahydrofuran ring or the side chain |

This predicted fragmentation pattern provides a basis for the structural confirmation of synthesized this compound. In practice, this would be confirmed by acquiring an experimental mass spectrum and comparing it to this predicted pattern, or to the spectrum of a certified reference standard. Furthermore, techniques such as gas chromatography-mass spectrometry (GC-MS) can be employed for purity assessment, where the separation power of GC allows for the detection and identification of any volatile impurities prior to mass analysis.

Theoretical and Computational Investigations of R 1 R Tetrahydrofuran 2 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. For (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol, methods like Density Functional Theory (DFT) are commonly employed to elucidate these characteristics.

Detailed research findings from such calculations would typically involve the determination of key quantum chemical descriptors. These descriptors help in quantifying the electronic nature and reactivity of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

Furthermore, the molecular electrostatic potential (MEP) surface is often calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the hydroxyl group and the tetrahydrofuran (B95107) ring, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar molecules calculated at the B3LYP/6-31G(d,p) level of theory.)

| Property | Value |

| Total Energy | -425.123 Hartree |

| HOMO Energy | -0.254 Hartree |

| LUMO Energy | 0.045 Hartree |

| HOMO-LUMO Gap | 0.299 Hartree |

| Dipole Moment | 2.15 Debye |

Conformational Analysis and Energy Minima of this compound

The five-membered tetrahydrofuran ring is not planar and exists in puckered conformations to relieve ring strain. The two most common forms are the envelope (E) and twist (T) conformations. The presence of the (R)-1-hydroxyethyl substituent at the C2 position significantly influences the preferred ring pucker. Computational studies on similar substituted tetrahydrofurans, such as tetrahydrofurfuryl alcohol, have shown that the orientation of the substituent can favor one ring conformation over the other. researchgate.netd-nb.infoyorku.ca For this compound, it is expected that different rotamers of the side chain will stabilize different ring puckering modes. A thorough conformational search, often performed using methods like molecular mechanics followed by DFT optimization, is necessary to identify all stable conformers and their relative energies.

A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydroxyl group of the side chain and the oxygen atom of the tetrahydrofuran ring. This interaction can significantly stabilize certain conformations, locking the relative orientation of the substituent and the ring.

Computational analysis, including techniques like Atoms in Molecules (AIM) theory, can be used to characterize and quantify the strength of such hydrogen bonds. The presence of a bond critical point between the hydroxyl hydrogen and the ring oxygen would confirm the existence of this interaction. The strength of the hydrogen bond would depend on the specific geometry of the conformer.

Table 2: Relative Energies of Major Conformers of this compound (Note: This is a hypothetical representation of results from a conformational analysis.)

| Conformer | Ring Pucker | H-Bond Present | Relative Energy (kcal/mol) |

| 1 | Twist (T) | Yes | 0.00 |

| 2 | Envelope (E) | Yes | 0.45 |

| 3 | Twist (T) | No | 1.80 |

| 4 | Envelope (E) | No | 2.15 |

Prediction of Spectroscopic Properties (NMR, VCD, ECD) via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) and spin-spin coupling constants (J) can be calculated with high accuracy using DFT methods. liverpool.ac.uk For a molecule with multiple chiral centers like this compound, predicted NMR spectra for all possible diastereomers can be computed and compared with experimental spectra to aid in stereochemical assignment. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are particularly sensitive to the absolute configuration and conformation of chiral molecules. researchgate.netgaussian.com Quantum chemical calculations can simulate the VCD and ECD spectra for a specific enantiomer. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be unambiguously determined. nih.govrsc.org The calculated spectra are typically a Boltzmann-weighted average of the spectra of the most stable conformers.

Reaction Mechanism Studies Related to the Formation or Transformation of this compound

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, computational studies could investigate various formation and transformation pathways.

For instance, the formation of substituted tetrahydrofurans can occur through various synthetic routes, including intramolecular cyclization of epoxy alcohols or cycloaddition reactions. nih.govmdpi.com Computational chemistry can be used to model the reaction pathways, locate transition states, and calculate activation barriers, thereby providing a detailed understanding of the reaction kinetics and stereoselectivity.

Similarly, the transformation of this compound, such as through ring-opening reactions, can be studied. Theoretical investigations on the ring-opening of tetrahydrofuran itself have been performed, providing insights into the factors that influence the reaction barrier. nih.govnih.govacs.orgresearchgate.netacs.org Applying these methods to the substituted derivative would reveal how the hydroxyethyl (B10761427) group affects the reactivity of the THF ring.

Molecular Dynamics Simulations of this compound and its Interactions

While quantum chemical calculations are excellent for studying individual molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a condensed phase, such as in a solution, over time. researchgate.net

MD simulations of this compound in various solvents (e.g., water, chloroform) can reveal important information about its solvation, conformational dynamics, and intermolecular interactions. nih.govresearchgate.netrsc.org For example, simulations can show how solvent molecules arrange around the solute and how intermolecular hydrogen bonds are formed and broken. researchgate.netnih.govscispace.com This is particularly relevant for understanding how the solvent might influence the conformational equilibrium and reactivity of the molecule. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, which is crucial for understanding its behavior in more complex chemical or biological systems. nih.gov

Chemical Reactivity and Derivatization Strategies Involving R 1 R Tetrahydrofuran 2 Yl Ethan 1 Ol

Reactions of the Hydroxyl Group

The secondary alcohol functionality is a versatile site for numerous chemical modifications, including esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group of (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid catalyst. chemguide.co.uk A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

Etherification can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the potential for competing elimination reactions, this method is most effective with primary alkyl halides.

Table 1: Representative Esterification and Etherification Reactions The following table is based on general principles of alcohol reactivity, as specific examples for this compound are not readily available in the cited literature.

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride, Pyridine | Room Temperature | (R)-1-((R)-Tetrahydrofuran-2-yl)ethyl acetate (B1210297) |

| Etherification | Sodium Hydride, Methyl Iodide | Tetrahydrofuran (B95107) (THF) | (R)-2-(1-methoxyethyl)tetrahydrofuran |

Oxidation Reactions to Ketones or Carboxylic Acids

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-((R)-tetrahydrofuran-2-yl)ethan-1-one. nih.gov A variety of oxidizing agents can be employed for this transformation. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are often used to selectively convert secondary alcohols to ketones without further oxidation. The reaction with PCC is typically carried out in an anhydrous solvent like dichloromethane.

More forceful oxidizing agents, such as those used in the Jones oxidation (chromium trioxide in aqueous sulfuric acid), can also effect the oxidation to the ketone. researchgate.netlibretexts.org Since the substrate is a secondary alcohol, the reaction stops at the ketone stage, as there are no further protons on the carbonyl carbon to be removed for oxidation to a carboxylic acid. researchgate.net

Table 2: Oxidation of this compound The following data is representative of typical oxidation reactions of secondary alcohols.

| Oxidizing Agent | Solvent | Typical Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 1-((R)-Tetrahydrofuran-2-yl)ethan-1-one |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | 1-((R)-Tetrahydrofuran-2-yl)ethan-1-one |

Formation of Halogenated Derivatives

The hydroxyl group can be replaced by a halogen atom through reactions with various halogenating agents. Thionyl chloride (SOCl₂) is a common reagent for the conversion of alcohols to alkyl chlorides. masterorganicchemistry.comorganic-chemistry.org This reaction is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification. masterorganicchemistry.com The reaction with thionyl chloride often proceeds with inversion of stereochemistry.

Similarly, phosphorus halides, such as phosphorus tribromide (PBr₃), can be used to synthesize the corresponding alkyl bromides. These halogenated derivatives are valuable intermediates for further synthetic transformations, including nucleophilic substitution and elimination reactions.

Table 3: Halogenation of this compound Reaction outcomes are predicted based on standard alcohol halogenation reactions.

| Halogenating Agent | Product | Byproducts |

| Thionyl Chloride (SOCl₂) | (R)-2-((S)-1-chloroethyl)tetrahydrofuran | SO₂, HCl |

| Phosphorus Tribromide (PBr₃) | (R)-2-((S)-1-bromoethyl)tetrahydrofuran | H₃PO₃ |

Mitsunobu Reactions and Stereochemical Inversion

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols. wikipedia.orgchemistrysteps.com This reaction allows for the conversion of an alcohol to a variety of other functional groups, such as esters, with concomitant inversion of the stereocenter. wikipedia.orgchemistrysteps.com The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chemistrysteps.com

In the context of this compound, a Mitsunobu reaction with a carboxylic acid, for example, benzoic acid, would be expected to yield the corresponding (S)-ester. This transformation is highly valuable in asymmetric synthesis for accessing specific stereoisomers. mdpi.com

Table 4: Mitsunobu Reaction for Stereochemical Inversion This table illustrates a representative Mitsunobu reaction.

| Alcohol | Nucleophile | Reagents | Product Stereochemistry |

| This compound | Benzoic Acid | PPh₃, DEAD | (S)-1-((R)-Tetrahydrofuran-2-yl)ethyl benzoate |

Reactions Involving the Tetrahydrofuran Ring System

The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or Lewis acids.

Ring-Opening Reactions

The ether linkages of the tetrahydrofuran ring can be cleaved under harsh acidic conditions. mdpi.com Lewis acids are particularly effective at promoting the ring-opening of tetrahydrofuran and its derivatives. nih.govresearchgate.net The reaction is initiated by the coordination of the Lewis acid to the oxygen atom of the THF ring, which weakens the carbon-oxygen bonds and makes the ring susceptible to nucleophilic attack. nih.gov

The regioselectivity of the ring-opening can be influenced by the substitution pattern on the THF ring and the nature of the nucleophile. For substituted tetrahydrofurans, the cleavage may occur at either of the C-O bonds adjacent to the substituent, and the outcome can be controlled by the reaction conditions. These ring-opening reactions provide access to a variety of linear, functionalized compounds.

Table 5: Representative Ring-Opening Reactions of Substituted Tetrahydrofurans The following examples illustrate the general reactivity of substituted tetrahydrofurans with Lewis acids.

| Substrate | Reagents | Product Type |

| 2-Methyltetrahydrofuran (B130290) | Acyl Chloride, Nano-ZnO | Chloroester |

| Substituted Dihydrofuran Acetal | Yb(OTf)₃ | 1-Hydroxycarbazole derivative |

Functionalization of the Tetrahydrofuran Ring

There is no specific information available in the scientific literature regarding the functionalization of the tetrahydrofuran ring of this compound. General methods for the functionalization of tetrahydrofuran rings often involve C-H activation, lithiation followed by electrophilic quench, or ring-opening strategies. However, no documented examples specifically apply these methods to this compound. Research in this area would be necessary to determine the regioselectivity and stereoselectivity of such reactions on this specific substrate, and to provide data on the yields and spectroscopic characterization of any resulting products.

Stereoselective Reactions with this compound as a Substrate

No studies detailing the use of this compound as a substrate in stereoselective reactions have been found. The inherent chirality of this molecule, with two defined stereocenters, suggests its potential as a chiral building block or substrate in asymmetric synthesis. One could hypothesize that the pre-existing stereochemistry would influence the facial selectivity of reactions at the hydroxyl group or on the tetrahydrofuran ring. However, without experimental data, any discussion of diastereomeric ratios, enantiomeric excess, or the influence of specific reagents and catalysts would be purely speculative.

To illustrate the type of data that is currently unavailable, a hypothetical data table for a stereoselective reduction of a ketone derived from this alcohol is presented below. It must be stressed that the data in this table is for illustrative purposes only and is not based on actual experimental results.

Hypothetical Data Table: Diastereoselective Reduction of (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-one

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (R,R,S) : (R,R,R) |

|---|---|---|---|---|

| 1 | NaBH4 | Methanol (B129727) | 0 | Not Available |

| 2 | L-Selectride® | THF | -78 | Not Available |

| 3 | K-Selectride® | THF | -78 | Not Available |

Mechanistic Investigations of Key Reactions of this compound

Consistent with the lack of information on its reactivity, there are no mechanistic investigations concerning key reactions of this compound in the published literature. Mechanistic studies, which might involve kinetic analysis, isotopic labeling, or computational modeling, are fundamental to understanding reaction pathways, transition states, and the origins of selectivity. Such studies for this specific compound have not been undertaken or at least not been made publicly available.

Synthetic Utility and Applications of R 1 R Tetrahydrofuran 2 Yl Ethan 1 Ol As a Chiral Synthon

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of the tetrahydrofuran-ethanol moiety in (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol makes it an attractive starting material for the synthesis of various complex organic molecules. The hydroxyl group provides a handle for a wide range of chemical transformations, including esterification, etherification, oxidation, and conversion to leaving groups for nucleophilic substitution. The tetrahydrofuran (B95107) ring, a common structural motif in many biologically active compounds, provides a stable, stereochemically defined core.

Total Synthesis of Natural Products Incorporating the Tetrahydrofuran-Ethanol Moiety

While the direct application of this compound in the total synthesis of natural products is not extensively documented in publicly available literature, its structural components are prevalent in a vast number of natural products. The substituted tetrahydrofuran ring is a key feature in many polyether antibiotics, acetogenins, and marine natural products. nih.gov The synthesis of such natural products often relies on the stereoselective construction of the tetrahydrofuran core, for which chiral synthons are invaluable. nih.gov

For instance, the annonaceous acetogenins, a class of potent bioactive compounds, frequently contain mono- or bis-tetrahydrofuran rings with flanking hydroxyl groups. nih.gov The stereocontrolled synthesis of these molecules is a significant challenge, and the use of pre-formed chiral building blocks containing the THF moiety is a common strategy. Although specific examples employing this compound are not readily found, its structural similarity to key intermediates in these syntheses suggests its potential utility.

The general approach to incorporating such synthons involves their elaboration and coupling with other fragments to assemble the carbon skeleton of the target natural product. The reactivity of the hydroxyl group in this compound would allow for its conversion into a variety of functional groups necessary for these coupling reactions.

Table 1: Examples of Natural Product Classes Containing the Tetrahydrofuran Moiety

| Natural Product Class | Key Structural Feature | Potential Relevance of this compound |

| Annonaceous Acetogenins | Mono- or bis-tetrahydrofuran rings with hydroxylated side chains | Serves as a potential chiral pool starting material for the THF core. |

| Polyether Ionophores | Multiple cyclic ether units, including tetrahydrofurans | Could be a building block for a portion of the polyether chain. |

| Lignans | Often contain substituted tetrahydrofuran rings | The stereochemistry of the synthon could be used to control the stereochemistry of the lignan (B3055560) core. |

Synthesis of Pharmaceutical Intermediates (Non-Clinical Focus)

The tetrahydrofuran ring is a common scaffold in many pharmaceutical compounds due to its favorable pharmacokinetic properties, including metabolic stability and the ability to form hydrogen bonds. While specific, publicly documented instances of this compound being used to synthesize non-clinical pharmaceutical intermediates are scarce, the utility of chiral tetrahydrofuran derivatives is well-established. nbinno.comeschemy.comjinhetec.com

For example, 2-substituted tetrahydrofurans are key intermediates in the synthesis of a variety of biologically active molecules. researchgate.net The chiral nature of this compound makes it a particularly interesting precursor for enantiomerically pure pharmaceutical building blocks. The hydroxyl group can be readily converted into an amino group, a common pharmacophore, or used as a point of attachment for other functionalities.

The synthesis of novel chiral scaffolds for drug discovery often involves the use of versatile building blocks. The combination of the tetrahydrofuran ring and the chiral ethanol (B145695) side chain in this compound provides a platform for generating a library of diverse structures for biological screening.

Preparation of Agrochemical Precursors

The development of new agrochemicals often focuses on improving efficacy and reducing environmental impact, which can be achieved through the use of specific stereoisomers. Chiral synthons like this compound could potentially be used to synthesize the active enantiomer of a pesticide or herbicide, thereby reducing the required application rates and minimizing off-target effects. The functional handles on the molecule would allow for its incorporation into a larger agrochemical structure.

Application as a Chiral Ligand Precursor for Asymmetric Catalysis

The C2 symmetry and the presence of a hydroxyl group make this compound an interesting candidate for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl group can be functionalized to introduce coordinating atoms like phosphorus or nitrogen, which are essential for binding to metal centers.

Design and Synthesis of Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation, hydroformylation, and cross-coupling. nih.gov The design of effective chiral phosphines often relies on the use of a rigid chiral backbone to effectively control the stereochemical outcome of the reaction.

This compound could serve as a precursor to chiral phosphine ligands. A hypothetical synthetic route could involve the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion. Alternatively, the alcohol could be converted to an amine, which could then be used to form an aminophosphine. The tetrahydrofuran ring would provide a rigid and stereochemically defined backbone for the resulting ligand.

While specific examples of phosphine ligands derived directly from this compound are not found in the surveyed literature, the synthesis of chiral phosphines from other chiral diols and amino alcohols is a well-established field. pharm.or.jp

Table 2: Potential Chiral Phosphine Ligand Types from this compound

| Ligand Type | Hypothetical Synthetic Transformation | Potential Application in Asymmetric Catalysis |

| Monodentate Phosphine | Conversion of the alcohol to a phosphine group. | Asymmetric hydrogenation, hydrosilylation. |

| Bidentate Diphosphine | Dimerization of a functionalized synthon to create a C2-symmetric diphosphine. | Rhodium- and Ruthenium-catalyzed asymmetric hydrogenations. |

| Aminophosphine | Conversion of the alcohol to an amine, followed by reaction with a chlorophosphine. | Palladium-catalyzed asymmetric allylic alkylation. |

Development of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, offering strong σ-donation and steric tunability. fujifilm.comnih.gov Chiral NHC ligands have been successfully applied in a variety of asymmetric transformations.

The synthesis of chiral NHC ligands often starts from chiral diamines or amino alcohols. This compound could potentially be converted into a chiral diamine precursor for an NHC ligand. This would involve the conversion of the hydroxyl group to an amino group and subsequent functionalization of the tetrahydrofuran ring. The resulting chiral diamine could then be cyclized to form the imidazolium (B1220033) or imidazolinium salt precursor to the NHC.

Although no literature currently describes the synthesis of an NHC ligand from this specific starting material, the general strategies for preparing chiral NHCs from chiral pool materials are well-documented. nih.gov The rigidity and defined stereochemistry of the tetrahydrofuran-ethanol backbone could lead to novel NHC ligands with unique steric and electronic properties.

Role in Metal-Catalyzed Asymmetric Transformations

Chiral diols are widely employed as ligands for metal catalysts in a variety of asymmetric reactions, including hydrogenations, oxidations, and aldol (B89426) condensations. The hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

While the general utility of chiral diols in metal-catalyzed transformations is well-established, specific research detailing the application of this compound as a ligand in such processes is not extensively documented in publicly available literature. The potential for this molecule to act as a bidentate ligand, coordinating to a metal through the two oxygen atoms (one from the hydroxyl group and one from the tetrahydrofuran ring), could make it a candidate for inducing asymmetry in catalytic transformations. Theoretical applications could include its use in reactions where the specific steric and electronic properties of the tetrahydrofuran moiety can influence enantioselectivity.

Table 1: Potential Metal-Catalyzed Asymmetric Reactions for Chiral Diol Ligands

| Reaction Type | Metal Catalyst (Example) | Role of Chiral Diol |

| Asymmetric Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Forms a chiral complex to control the facial selectivity of H₂ addition to a prochiral substrate. |

| Asymmetric Epoxidation | Titanium (Ti), Vanadium (V) | Directs the stereoselective transfer of an oxygen atom to an alkene. |

| Asymmetric Aldol Reaction | Boron (B), Tin (Sn) | Creates a chiral Lewis acid complex that controls the stereoselective formation of C-C bonds. |

| Asymmetric Diels-Alder | Copper (Cu), Lewis Acids | Coordinates to the dienophile or diene, influencing the stereochemistry of the cycloaddition. |

Use in Material Science for Chiral Polymer Synthesis

Chiral polymers are of significant interest for applications such as enantioselective separation membranes and chiral stationary phases for chromatography. The incorporation of chiral units into a polymer backbone can impart unique optical and recognition properties to the material.

This compound contains a reactive hydroxyl group that can be functionalized, for example, by conversion to an acrylate, methacrylate, or by reaction with a dicarboxylic acid, to form a polymerizable monomer. The polymerization of such a monomer would lead to a chiral polymer where the stereocenters of the original alcohol are incorporated into the side chain. This approach allows for the synthesis of a variety of optically active polymers. Research specifically detailing the use of this compound as a monomer for chiral polymeric scaffolds is limited. However, the synthesis of chiral polymers from monomers derived from renewable, optically active alcohols is a known strategy.

The development of biodegradable polymers from renewable resources is a key goal in sustainable chemistry. Chiral molecules derived from biomass can be incorporated into polymers like polyesters or polycarbonates. The presence of the tetrahydrofuran ring and the hydroxyl group in this compound makes it a candidate for incorporation into such polymer backbones, for instance, as a diol component in polyester (B1180765) synthesis through condensation polymerization with a dicarboxylic acid. The properties of the resulting biodegradable polymer, such as its thermal stability and degradation rate, would be influenced by the structure of the chiral diol. There is a lack of specific studies on the incorporation of this compound into biodegradable polymers in the available literature.

Stereodirecting Agent in Organic Transformations

A stereodirecting agent, or chiral auxiliary, is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. The hydroxyl group of this compound could be used to attach the molecule to a prochiral substrate. The steric bulk and conformational rigidity of the tetrahydrofuran ring system could then effectively shield one face of the molecule, directing the attack of a reagent to the opposite face and thereby inducing stereoselectivity.

Table 2: Potential Applications as a Stereodirecting Agent

| Reaction | Substrate Attachment | Mechanism of Stereodirection |

| Stereoselective Alkylation | Ester or ether linkage to a prochiral ketone or carboxylic acid. | The chiral auxiliary blocks one face of the enolate, directing the incoming electrophile to the other face. |

| Stereoselective Reduction | Acetal or ketal formation with a prochiral ketone. | The chiral auxiliary dictates the trajectory of the hydride reagent, leading to a specific alcohol stereoisomer. |

| Stereoselective Cycloaddition | Attachment to a dienophile or diene via an ester linkage. | The chiral auxiliary influences the facial selectivity of the cycloaddition reaction. |

Following the stereoselective transformation, the auxiliary would be cleaved, for example, by hydrolysis of the ester or ether bond, to release the chiral product and recover the auxiliary. While this represents a potential application, specific examples of this compound being used as a stereodirecting agent are not found in the reviewed scientific literature.

Analytical Techniques for the Determination of Enantiomeric and Diastereomeric Purity of R 1 R Tetrahydrofuran 2 Yl Ethan 1 Ol

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For a compound like (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol, which contains a hydroxyl group, direct analysis or analysis after derivatization can be performed.

Direct Analysis: Direct enantioselective separation can be achieved on capillary columns coated with modified cyclodextrins. chromatographyonline.comazom.com Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their derivatized forms create a chiral environment suitable for separating enantiomers. chromatographyonline.comgcms.cz For alcohols and ethers, derivatized β- and γ-cyclodextrins are commonly used. chromatographyonline.comchromatographyonline.com The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are crucial for achieving optimal resolution.

Analysis after Derivatization: To improve volatility and chromatographic performance, the hydroxyl group can be derivatized, for example, by acylation to form an ester (e.g., acetate (B1210297) or trifluoroacetate). nih.govlibretexts.org This acylation can enhance separation on the chiral column. nih.gov The resulting derivatives are often more volatile and less polar, leading to better peak shapes and resolution.

Illustrative Chiral GC Conditions for a Secondary Alcohol:

| Parameter | Condition |

|---|---|

| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Hydrogen (80 cm/s) |

| Injector Temperature | 230°C |

| Detector Temperature | 250°C (FID) |

| Oven Program | Start at 70°C, ramp at 5°C/min to 160°C, then at 10°C/min to 200°C |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for the separation of enantiomers. This can be accomplished either directly using a chiral stationary phase or indirectly by derivatizing the analyte with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.

Direct Separation on Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being particularly effective for a broad range of compounds, including alcohols. wikipedia.org These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to different retention times. wikipedia.org The choice of mobile phase, typically a mixture of alkanes and alcohols like hexane (B92381) and isopropanol, is critical for achieving separation.

Indirect Separation via Diastereomer Formation: This approach involves reacting the alcohol with a chiral derivatizing agent to form diastereomeric esters. nih.govnih.gov These diastereomers have different physical properties and can be separated on a non-chiral stationary phase, such as silica (B1680970) gel. nih.govresearchgate.net This method is robust and allows for the use of standard HPLC equipment. chiralpedia.com

Representative Chiral HPLC Conditions:

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25°C |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, particularly in the pharmaceutical industry. nih.govselvita.com It often provides faster separations and higher efficiency compared to HPLC. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) such as methanol (B129727) or ethanol (B145695). researchgate.net

For the separation of chiral alcohols, polysaccharide-based CSPs are widely used in SFC. nih.gov The technique's advantages include reduced solvent consumption, making it a greener alternative to normal-phase HPLC. selvita.com The ability to use non-traditional modifiers like tetrahydrofuran (B95107) can sometimes improve the separation of enantiomers when common modifiers are not effective. researchgate.net

Typical Chiral SFC Screening Conditions:

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | CO2 / Methanol (gradient elution) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

| Detection | UV-Vis Diode Array Detector (DAD) |

NMR-Based Enantiomeric Excess Determination (e.g., using Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess (e.e.) by making the enantiomers chemically non-equivalent. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary must be added to the sample. stackexchange.com

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.itacs.org This interaction leads to small but measurable differences in the chemical shifts (Δδ) of corresponding protons in the two enantiomers, allowing for their distinct signals to be integrated to determine the e.e. acs.org

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents are paramagnetic complexes that can coordinate with functional groups like the hydroxyl group in an alcohol. This coordination induces large changes in the chemical shifts of nearby protons. In a chiral environment, the induced shifts for the two enantiomers are different, leading to the separation of their NMR signals.

Chiral Derivatizing Agents (CDAs): Reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), forms stable diastereomeric esters. wikipedia.orgumn.edu These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the precise determination of the diastereomeric ratio, which corresponds to the original enantiomeric ratio. udel.edunih.gov

Data from a Hypothetical Mosher's Ester Analysis:

| Proton | δ (R-MTPA ester) [ppm] | δ (S-MTPA ester) [ppm] | Δδ (δS - δR) [ppm] |

|---|---|---|---|

| CH3-CH(OR)- | 1.25 | 1.30 | +0.05 |

| -CH(OR)-THF | 4.95 | 4.90 | -0.05 |

Derivatization Methods for Chiral Analysis

Derivatization is a key strategy in chiral analysis, used to convert a pair of enantiomers into a pair of diastereomers. wikipedia.org This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA). rsc.org The resulting diastereomers can then be separated and quantified using standard achiral chromatographic techniques like GC or HPLC, or distinguished by NMR spectroscopy. chiralpedia.com

For a secondary alcohol like this compound, the hydroxyl group is the reactive site for derivatization. Common CDAs for alcohols include:

Chiral acids and their derivatives: Such as Mosher's acid chloride (MTPA-Cl) wikipedia.orgudel.edu, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) nih.govnih.gov, and camphorsultam dichlorophthalic acid (CSDP acid) nih.govnih.gov, which form diastereomeric esters.

Chiral isocyanates: Which react with alcohols to form diastereomeric carbamates.

The choice of derivatizing agent depends on the analyte, the analytical technique to be used, and the need for specific properties in the resulting diastereomers (e.g., UV chromophore for HPLC detection, volatility for GC). A successful derivatization requires that the reaction proceeds to completion without any racemization of either the analyte or the reagent. udel.edu

Table of Common Chiral Derivatizing Agents for Alcohols:

| Derivatizing Agent | Resulting Derivative | Typical Analytical Method |

|---|---|---|

| (R)- or (S)-Mosher's acid chloride (MTPA-Cl) | Ester | NMR, HPLC |

| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Carbamate | HPLC |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Ester | HPLC nih.gov |

Future Research Directions and Unexplored Avenues in R 1 R Tetrahydrofuran 2 Yl Ethan 1 Ol Chemistry

Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability

While existing synthetic routes to chiral tetrahydrofurans are established, future research should prioritize the development of more sustainable and efficient methods. A key focus will be the utilization of renewable feedstocks and the implementation of green chemistry principles.

One of the most promising strategies involves the selective dehydration of pentose (B10789219) sugars derived from biomass. nih.govnih.gov L-Arabinose, for instance, is an abundant waste product from the sugar beet industry and can be converted to chiral tetrahydrofurans on a multi-gram scale without the need for protecting groups through a hydrazone-based strategy. nih.govresearchgate.net Future work could adapt this methodology to produce (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol, potentially starting from readily available biomass sources like D-xylose, a major component of biomass. nih.gov This approach aligns with the growing demand for reducing global dependence on petrochemical resources. nih.gov

Further research should also explore biocatalytic methods. The use of whole-cell biocatalysts has shown success in the enantiopure production of similar chiral alcohols, such as (S)‐1‐(benzofuran‐2‐yl)ethanol, achieving high yields and excellent enantiomeric excess under mild aqueous conditions. researchgate.net Developing a specific enzymatic or whole-cell process for the synthesis of this compound could offer a highly sustainable and scalable manufacturing route.

Additionally, refining existing chemical methods to be more environmentally benign is crucial. This includes exploring palladium-catalyzed oxidative cyclizations under aerobic conditions, which can provide enantioselective entry to tetrahydrofuran (B95107) rings. organic-chemistry.org The development of methods that form both the required C-C and C-O bonds in a single, highly diastereoselective step represents another significant goal. nih.gov

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Biomass Valorization | Utilizes renewable feedstocks (e.g., pentoses); reduces reliance on petrochemicals. nih.gov | Adapting selective dehydration of sugars like L-arabinose or D-xylose. nih.govresearchgate.net |

| Biocatalysis | High enantioselectivity; mild reaction conditions; green solvent (water). researchgate.net | Screening and engineering enzymes or whole-cell systems for the target molecule. |

| Green Catalysis | Improved atom economy; use of air as an oxidant; potential for enantioselectivity. organic-chemistry.org | Developing novel palladium or other transition-metal catalyst systems with higher efficiency. |

| Tandem Reactions | Step-economy; formation of multiple bonds and stereocenters in one pot. nih.gov | Designing intramolecular cyclization reactions from acyclic precursors with high stereocontrol. |

Exploration of New Catalytic Applications for this compound Derivatives

The inherent chirality and functional groups of this compound make its derivatives prime candidates for applications in asymmetric catalysis. The diol-like structure can be modified to create novel chiral ligands for transition metal catalysts or to act as organocatalysts directly.

Future research should focus on synthesizing a library of derivatives where the hydroxyl groups are converted into phosphines, amines, N-heterocyclic carbenes (NHCs), or other coordinating moieties. These new ligands could be screened in a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and hydrosilylations. The defined stereochemistry of the tetrahydrofuran backbone could enforce a specific chiral environment around a metal center, inducing high enantioselectivity in catalytic reactions. Furan (B31954) derivatives have already been explored as ligands in transition metal catalysis, suggesting a high potential for this line of inquiry. numberanalytics.com

Furthermore, the compound itself or its simple derivatives could function as chiral organocatalysts. The hydroxyl groups could act as hydrogen-bond donors to activate substrates and control the stereochemical outcome of reactions. Exploring these applications in reactions like aldol (B89426) additions, Michael additions, or Diels-Alder reactions is a logical next step.

| Derivative Type | Potential Catalytic Application | Rationale |

| Phosphine (B1218219) Ligands | Asymmetric Hydrogenation, Cross-Coupling | Creation of a chiral pocket around a metal center (e.g., Rh, Ru, Pd). |

| Amine/Amide Derivatives | Organocatalysis (e.g., Michael Addition) | Hydrogen-bond donation to activate electrophiles and control facial selectivity. |